molecular formula C6H5ClN2O B082574 2-Chloronicotinamide CAS No. 10366-35-5

2-Chloronicotinamide

Cat. No.: B082574
CAS No.: 10366-35-5
M. Wt: 156.57 g/mol
InChI Key: ZQZAHPFFZWEUCL-UHFFFAOYSA-N
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Description

2-Chloronicotinamide (C₆H₄ClN₂O, CAS RN 10366-35-5) is a chlorinated derivative of nicotinamide with a chlorine substituent at the 2-position of the pyridine ring. It is a white crystalline solid with a melting point of 162–166°C and is commercially available in >95% purity . This compound serves as a critical intermediate in synthesizing pharmaceuticals such as 2-chloronicotinic acid (2-CA), a precursor to anti-HIV drugs like nevirapine , and herbicidal agents like N-(benzyloxy)-2-chloronicotinamide derivatives .

Its industrial relevance stems from enzymatic hydrolysis pathways, where amidases convert this compound into 2-CA. However, wild-type amidases exhibit low catalytic efficiency due to steric and electronic effects caused by the 2-chloro substituent, necessitating enzyme engineering for cost-effective production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloronicotinamide can be synthesized from 2-chloro-3-pyridinecarbonitrile. The process involves two main stages:

    Stage 1: 2-chloro-3-pyridinecarbonitrile is reacted with concentrated sulfuric acid at 90°C for 2 hours.

    Stage 2: The reaction mixture is then treated with ammonium hydroxide for 1 hour while cooling with ice.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.

    Oxidation Products: Oxidized forms of nicotinamide derivatives.

    Reduction Products: Reduced forms of nicotinamide derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

2-Chloronicotinamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to act as a precursor for more complex molecules, particularly in the development of drugs targeting various diseases.

Key Applications

  • Anticancer Agents : Research has demonstrated that this compound derivatives exhibit anticancer properties by modulating histone deacetylase (HDAC) activity, which plays a significant role in cancer progression .
  • Antimicrobial Activity : Compounds derived from this compound have shown antibacterial and antifungal activities, making them potential candidates for new antimicrobial therapies .

Case Study: HDAC Inhibition

A study investigated the effects of this compound on HDAC enzymes. The results indicated that it effectively inhibited HDAC activity, leading to altered gene expression profiles associated with cancer cell proliferation and differentiation.

Biocatalysis

The biocatalytic properties of this compound have been explored for its conversion into other valuable compounds, particularly through enzymatic reactions.

Enzyme Engineering

Recent advancements in enzyme engineering have improved the catalytic efficiency of amidases for the hydrolysis of this compound to produce 2-chloronicotinic acid. For instance, engineered variants of Pantoea sp. amidase demonstrated significantly enhanced activity towards this substrate, achieving up to a 10-fold increase in catalytic efficiency compared to the wild-type enzyme .

Data Table: Enzyme Activity Comparison

Enzyme VariantSpecific Activity (U/mg)KmK_m (mM)kcatk_{cat} (min1^{-1})Catalytic Efficiency (kcat/Kmk_{cat}/K_m)
Wild Type16.445.8586.312.8
G175A53.445.0279061.8
G175A/A305T60.915.9--

This table highlights the improvements in specific activity and catalytic efficiency achieved through targeted mutations in the enzyme structure.

Analytical Chemistry

In addition to its synthetic applications, this compound is utilized in analytical chemistry for quantitative analysis.

Ultra-High Performance Liquid Chromatography (UHPLC)

A method employing ultra-high performance liquid chromatography has been developed for the accurate determination of this compound content in various samples. This method is characterized by high precision and rapid analysis times, making it suitable for routine quality control in pharmaceutical formulations .

Data Table: UHPLC Analysis Results

Sample TypeContent (% by weight)Recovery Rate (%)
Standard Solution95.2799.4
Sample A94.70-
Sample B96.03-

The results demonstrate the reliability of UHPLC methods for quantifying this compound with high accuracy.

Mechanism of Action

The mechanism of action of 2-Chloronicotinamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of 2-Chloronicotinamide

Compound Structure Key Differences Applications
This compound Pyridine-2-chloro-carboxamide 2-Cl substituent Precursor to 2-CA, anti-TB agents
6-Chloropyridine-3-carboxamide Pyridine-6-chloro-carboxamide Chlorine at 6-position Pharmaceutical intermediates
Thiophene-2-carboxamide (7n) Thiophene ring Heteroaromatic substitution Anti-tubercular (MIC = 2.5 μg/mL)
N-(benzyloxy)-2-chloronicotinamide Benzyloxy side chain Modified amide group Herbicidal activity

Anti-Mycobacterial Activity

In a study evaluating substituted benzothiazole amides, this compound (7q) exhibited moderate activity against Mycobacterium tuberculosis H37Ra (MIC = 5 μg/mL). Comparatively:

  • Thiophene-2-carboxamide (7n) : Higher efficacy (MIC = 2.5 μg/mL) due to enhanced membrane permeability from the thiophene ring .
  • 4-Cyclohexyl-substituted amide (7d) : Bulky substituents abolished activity (MIC > 10 μg/mL), highlighting steric limitations .

Enzymatic Hydrolysis Efficiency

Wild-type amidases from Pantoea sp. (Pa-Ami) showed low catalytic efficiency for this compound (kcat/Km = 0.8 M⁻¹s⁻¹). Engineered mutants addressed this:

  • G175A/A305T mutant : 10-fold higher kcat/Km (8.0 M⁻¹s⁻¹) due to reduced steric hindrance and optimized substrate orientation .
  • 4-Chloronicotinamide : Wild-type Pa-Ami hydrolyzed this isomer 3.1× faster than this compound, emphasizing positional sensitivity .

Table 2: Kinetic Parameters of Pa-Ami for Chloronicotinamides

Substrate Wild-Type kcat/Km (M⁻¹s⁻¹) G175A/A305T kcat/Km (M⁻¹s⁻¹)
This compound 0.8 8.0
4-Chloronicotinamide 2.5 7.8
Nicotinamide 12.4 15.2

Industrial Viability

While this compound is pivotal in synthesizing 2-CA, its utility is constrained by:

High Substrate Cost: 2-Chloronicotinonitrile (precursor to this compound) is more expensive than 2-CA, limiting scalability .

Enzymatic Limitations : Without engineered amidases, hydrolysis requires >120 minutes for completion, compared to 20 minutes for mutants .

In contrast, nicotinamide and 4-chloronicotinamide are hydrolyzed more efficiently by wild-type enzymes, making them preferable for non-specialized applications .

Biological Activity

2-Chloronicotinamide (2-Cl-NAM) is a chlorinated derivative of nicotinamide, characterized by a chlorine atom at the second position of the pyridine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications in various fields. This article presents a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C6H6ClN2O
  • Molecular Weight : 156.57 g/mol
  • Appearance : White to orange crystalline solid
  • Melting Point : 162 °C to 167 °C

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-Cl-NAM exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that chlorinated nicotinamides can inhibit the growth of Gram-positive bacteria effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.016 mM
Klebsiella pneumoniae0.016 mM
Staphylococcus aureusHigher concentrations required
Enterococcus faecalisHigher concentrations required
Candida albicansBelow 1 mM for complete inhibition

The presence of chlorine in the structure enhances the compound's efficacy compared to its non-chlorinated counterparts, making it a promising candidate for further development in antimicrobial therapies .

2. Enzyme Inhibition

This compound has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. The modulation of HDAC activity by 2-Cl-NAM suggests potential implications for cancer treatment and other diseases where gene expression regulation is critical .

Case Studies

Case Study 1: Enzymatic Activity Improvement

A study focused on the engineering of amidase from Pantoea sp. revealed that certain mutations significantly enhanced the catalytic efficiency for hydrolyzing this compound. The G175A/A305T double mutant exhibited a specific activity increase to 60.9 U/mg, which is 3.7 times that of the wild type . This study highlights the compound's utility in enzymatic synthesis processes, showcasing its potential application in biocatalysis.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation assessed the antimicrobial efficacy of various nicotinamide derivatives, including 2-Cl-NAM, against antibiotic-resistant strains. The findings indicated that compounds with chlorine substitutions demonstrated enhanced activity against resistant pathogens, suggesting their potential role in overcoming antibiotic resistance .

Research Findings

Recent studies have explored the structure-function relationships of 2-Cl-NAM and its derivatives. Notably, the G175A mutation in amidase led to improved substrate affinity and catalytic efficiency:

Mutant TypeSpecific Activity (U/mg)KmK_m (mM)kcatk_{cat} (min1^{-1})
Wild Type16.445.8N/A
G175A53.4No significant change2790
G175A/A305T60.915.9N/A

The data indicates that structural modifications can significantly enhance the compound's biological activity and its applicability in various biochemical processes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloronicotinamide, and how can they inform experimental design?

  • Methodological Answer : Begin by characterizing the compound using high-performance liquid chromatography (HPLC) or gas chromatography (GC) to confirm purity (>95.0% as per specifications) . Determine melting point (162–166°C) via differential scanning calorimetry (DSC) and compare with literature values to validate identity. Solubility in polar/nonpolar solvents (e.g., isooctane) should be tested for reaction solvent selection . These properties guide storage conditions (e.g., desiccated, room temperature) and handling protocols to prevent decomposition.

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer : A documented route involves the hydrolysis of 2-chloronicotinonitrile using recombinant amidase under controlled pH (7.0–8.0) and temperature (30–40°C) to yield this compound with high enantiomeric purity . Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Intermediate 2-chloronicotinic acid (CAS 2942-59-8) can be synthesized via further hydrolysis, requiring characterization by NMR and FTIR to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound in synthetic workflows?

  • Methodological Answer : Use GC-MS or LC-HRMS for molecular weight confirmation (156.56 g/mol). Employ 1^1H/13^13C NMR to verify the chloro-substitution pattern on the pyridine ring. Purity analysis should adhere to ISO guidelines, reporting standard deviations for triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound hydrolysis?

  • Methodological Answer : Conduct a systematic review (per Cochrane guidelines) to compare studies using variables like enzyme source (e.g., E. coli-expressed amidase vs. fungal variants), substrate concentration, and reaction pH . Perform meta-analysis to identify outliers and validate findings via controlled kinetic assays (e.g., Michaelis-Menten parameters under standardized conditions). Discrepancies may arise from enzyme stability or assay interference (e.g., metal ions), necessitating factorial experimental designs .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model the electronic structure, focusing on the chloro group’s electrophilicity. Compare activation energies for potential reaction pathways (e.g., SNAr vs. radical mechanisms) using software like Gaussian or ORCA. Validate predictions with experimental kinetic data under varying temperatures and solvents .

Q. How does this compound interact with biological targets, and what are the implications for drug discovery?

  • Methodological Answer : Screen against amidase enzymes (e.g., Pseudomonas fluorescens variants) using fluorescence-based activity assays to quantify inhibition constants (KiK_i). Molecular docking (AutoDock Vina) can identify binding motifs, while mutagenesis studies (e.g., site-directed mutagenesis of catalytic residues) reveal structure-activity relationships . Optimize reaction conditions (e.g., co-solvents, ionic strength) to enhance biocatalytic turnover .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis. Identify degradation products (e.g., 2-chloronicotinic acid via hydrolysis) and stabilize using inert atmospheres (N2_2 purge) or lyophilization .

Q. Methodological Best Practices

Q. How should researchers design experiments to study this compound’s photostability?

  • Methodological Answer : Expose the compound to UV-Vis light (e.g., 365 nm) in quartz cuvettes and monitor degradation via UV spectroscopy. Use actinometry to quantify photon flux and correlate with degradation rates. Control for oxygen and moisture using sealed, argon-flushed reactors .

Q. What are the best practices for literature reviews on this compound’s applications?

  • Methodological Answer : Use SciFinder or Reaxys to retrieve patents and journal articles (filter by "biocatalysis" or "organocatalysis"). Prioritize primary sources with full synthetic protocols and characterization data. Cross-reference citations in review articles (e.g., Catalysis Communications) to identify foundational studies .

Q. How to validate the reproducibility of this compound-based reactions across labs?

  • Methodological Answer : Publish detailed experimental procedures (equipment model numbers, solvent batch details) in supplementary materials. Use statistical tools (e.g., RSD <5% for triplicates) and inter-lab round-robin tests to assess reproducibility. Report negative results (e.g., failed catalyst systems) to avoid publication bias .

Properties

IUPAC Name

2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAHPFFZWEUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145983
Record name 2-Chloronicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10366-35-5
Record name 2-Chloronicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10366-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloronicotinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloronicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-chloro-3-pyridinecarboxylate (1.85 g, 10 mmol), ammonium chloride (0.53 g, 10 mmol) and 15 mL of ammonium hydroxide (150 mmol) was added tetrabutylammonium bromide (0.32 g, 1 mmol). The mixture was stirred at ambient temperature for 18 hours, concentrated, washed with water and methanol, and dried to give 0.78 g (50%) of the title compound (m.p. 164°-166° C., uncorrected).
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Yield
50%

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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